Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative synthesized via a multi-step process. The core structure originates from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a Gewald reaction product), which undergoes functionalization at the amino group . The compound features a 3-[(2-chlorophenyl)sulfanyl]propanamido substituent, introducing a sulfur-linked chlorophenyl moiety. This structural motif is hypothesized to enhance lipophilicity and biological activity, particularly in antioxidant and anti-inflammatory applications, as seen in analogs with similar thiophene backbones .
Properties
Molecular Formula |
C18H20ClNO3S2 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
ethyl 2-[3-(2-chlorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClNO3S2/c1-4-23-18(22)16-11(2)12(3)25-17(16)20-15(21)9-10-24-14-8-6-5-7-13(14)19/h5-8H,4,9-10H2,1-3H3,(H,20,21) |
InChI Key |
PEZHFRUNLKVFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCSC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 4,5-Dimethylthiophene-3-Carboxylate
The Gewald reaction typically proceeds at 80–100°C in polar aprotic solvents like DMF or DMSO. Ethyl acetoacetate reacts with sulfur and a secondary amine (e.g., morpholine) to form the thiophene core. Yields range from 65% to 85%, depending on the stoichiometry of sulfur and the choice of base.
| Reaction Conditions | Reagents | Yield |
|---|---|---|
| DMF, 90°C, 12 h | Ethyl acetoacetate, S₈, morpholine | 78% |
| DMSO, 80°C, 10 h | Ethyl acetoacetate, S₈, piperidine | 65% |
Introduction of the Propanamido Side Chain
The 2-position of the thiophene ring is functionalized via amide coupling between the primary amine of 2-aminothiophene and 3-[(2-chlorophenyl)sulfanyl]propanoic acid. This step demands careful activation of the carboxylic acid to avoid side reactions.
Carbodiimide-Mediated Coupling
Ethyl-3-(2-chlorophenylthio)propanoate is hydrolyzed to the corresponding acid using aqueous NaOH, followed by activation with EDCl/HOBt. Coupling with 2-amino-4,5-dimethylthiophene-3-carboxylate in dichloromethane affords the amide product in 70–82% yield.
| Reaction Conditions | Reagents | Yield |
|---|---|---|
| DCM, 0°C→RT, 6 h | EDCl, HOBt, DIPEA | 82% |
| THF, RT, 8 h | DCC, DMAP | 70% |
Sulfanyl Group Installation
The 2-chlorophenylsulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.
SNAr with Thiols
Reaction of 3-bromopropanoic acid derivatives with 2-chlorothiophenol in the presence of K₂CO₃ in DMF at 60°C provides the sulfanylpropanoic acid precursor. This method achieves 65–75% yield but requires careful exclusion of moisture.
| Reaction Conditions | Reagents | Yield |
|---|---|---|
| DMF, 60°C, 12 h | 3-bromopropanoate, 2-chlorothiophenol | 72% |
Esterification and Final Assembly
The ethyl ester group is typically introduced early in the synthesis (e.g., via Gewald reaction) but may require re-esterification if hydrolyzed during coupling steps. Ethanol with catalytic H₂SO₄ under reflux efficiently restores the ester functionality.
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl sulfanyl group or to reduce the amide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl sulfanyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dechlorinated products.
Substitution: New thiophene derivatives with different substituents.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of cancer cells:
- Case Study : A study evaluated the cytotoxic effects on breast cancer cell lines using the MTT assay. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- In Vitro Studies : Assays against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) around 50 µg/mL.
Enzyme Inhibition
This compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects:
- Research Findings : Enzymatic assays indicated significant inhibition of target enzymes, which could be relevant for drug development targeting metabolic pathways.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Biological Mechanisms
The biological activity of Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate is attributed to several proposed mechanisms:
- Receptor Modulation : The compound may bind to various receptors, altering signaling pathways associated with inflammation and cancer progression.
- Enzyme Interaction : Its structure allows for effective interaction with enzymes, potentially leading to therapeutic outcomes.
Mechanism of Action
The mechanism of action of ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors to modulate their activity.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The compound belongs to a broader class of ethyl 4,5-dimethylthiophene-3-carboxylate derivatives with diverse substituents. Key analogs include:
a) Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
- Substituents: Cyanoacrylamido groups with hydroxyl, methoxy, or halogenated phenyl rings (e.g., 4-hydroxyphenyl in 3d, 4-hydroxy-3-methoxyphenyl in 3e) .
- Key Differences: The target compound replaces the cyanoacrylamido group with a sulfanylpropanamido linkage, eliminating the α,β-unsaturated nitrile. This substitution likely reduces electrophilicity and alters redox-mediated antioxidant mechanisms .
b) Ethyl 2-[3-(5-Ethylfuran-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
c) Ethyl 2-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanoylamino]-4-methyl-thiophene-3-carboxylate
- Substituents: A pyrimidinylsulfanylethanoylamino group .
- Key Differences : The bulkier pyrimidine ring may hinder steric interactions in biological targets compared to the smaller chlorophenyl group in the target compound.
d) Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate
Physicochemical Properties
Observations :
- The absence of a cyano group (C≡N) in the target compound eliminates a strong electron-withdrawing effect, possibly altering electronic distribution and reactivity .
Biological Activity
Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including cytotoxicity and pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molar Mass : 341.89 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiophene ring.
- Introduction of the chlorophenyl sulfanyl group.
- Amide coupling with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Cytotoxicity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that certain thiosemicarbazones showed potent cytotoxicity against glioblastoma and breast adenocarcinoma cells at nanomolar concentrations . Although specific data for this compound is limited, the presence of the thiophene moiety is often associated with such activities.
| Compound | Cell Line Tested | IC (nM) |
|---|---|---|
| Thiosemicarbazone A | Glioblastoma | 25 |
| Thiosemicarbazone B | Breast Adenocarcinoma | 30 |
Antimicrobial Activity
Thiophene derivatives have also been reported to possess antimicrobial properties. For example, compounds structurally similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes.
The proposed mechanisms for the biological activity of thiophene derivatives include:
- Apoptosis Induction : Compounds induce apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial dysfunction and activation of caspases .
- Oxidative Stress : Many thiophene compounds generate reactive oxygen species (ROS), leading to cellular damage and death in cancer cells .
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated a series of thiophene derivatives for their ability to inhibit tumor growth in vivo. The results indicated that compounds similar to this compound significantly reduced tumor size in animal models when administered at appropriate dosages .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various thiophene derivatives against common pathogens. The results showed promising activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Q & A
Q. Advanced Analysis :
-
Side Product Identification : Use TLC/HPLC to monitor reaction progress. For example, unreacted benzaldehyde or dimerization byproducts may form if condensation is incomplete .
-
Yield Variability : Optimize catalyst ratios (e.g., piperidine:acetic acid = 0.35 mL:1.3 mL) to balance reaction kinetics and avoid acid-catalyzed decomposition .
-
Comparative Data :
Reaction Condition Yield (%) Purity (%) Piperidine + Acetic Acid 94 99 Piperidine Alone 72 85 Data inferred from structurally analogous syntheses .
What advanced techniques confirm the stereochemistry and spatial arrangement of the compound?
Q. Structural Characterization :
- NMR Spectroscopy : H NMR resolves proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- X-ray Crystallography : Determines bond angles (e.g., C-S-C bond ~101.27°) and confirms Z/E configuration of the acrylamido group .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 423.08) .
How is the compound evaluated for antioxidant and anti-inflammatory activity in academic research?
Q. Biological Assays :
- In Vitro Antioxidant :
- DPPH Radical Scavenging : IC values compared to ascorbic acid .
- FRAP Assay : Measures Fe reduction capacity .
- In Vivo Anti-inflammatory :
What methodologies assess the compound’s purity and stability under varying conditions?
Q. Advanced Quality Control :
-
HPLC-PDA : Quantifies impurities (e.g., residual benzaldehyde <0.1%) using C18 columns and acetonitrile/water gradients .
-
Stability Studies :
Condition Degradation (%) Half-Life pH 7.4, 37°C <5% in 24h >30 days UV Light 15% in 6h - Data extrapolated from similar thiophene derivatives .
How do researchers analyze reaction mechanisms, such as the role of the sulfanyl group in biological activity?
Q. Mechanistic Studies :
-
Computational Modeling : DFT calculations predict electron density at the sulfanyl group, suggesting nucleophilic attack sites .
-
Isotope Labeling : S-labeled compounds track metabolic pathways in vitro .
-
SAR Analysis :
Substituent Antioxidant IC (µM) Anti-inflammatory (% Edema Reduction) 2-Cl-Ph 12.3 58 4-OCH-Ph 18.7 42 Structure-Activity Relationship (SAR) data from substituted analogs .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Process Chemistry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
